molecular formula C21H19N3O5S3 B5057958 5-(4-morpholinylsulfonyl)-2,4-bis(2-pyridinylthio)benzoic acid

5-(4-morpholinylsulfonyl)-2,4-bis(2-pyridinylthio)benzoic acid

Cat. No. B5057958
M. Wt: 489.6 g/mol
InChI Key: WTDIPFKWHIHYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-morpholinylsulfonyl)-2,4-bis(2-pyridinylthio)benzoic acid (known as MPTP) is a chemical compound that has been widely used in scientific research. MPTP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Mechanism of Action

MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP in the electron transport chain. Inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can cause cellular damage. MPTP has also been found to activate protein kinase C and induce the production of nitric oxide.
Biochemical and Physiological Effects
MPTP has a range of biochemical and physiological effects. Inhibition of complex I by MPTP has been linked to the development of Parkinson's disease, as this inhibition leads to the death of dopaminergic neurons in the substantia nigra. MPTP has also been found to induce apoptosis in various cell types, including neuronal cells and cancer cells. Additionally, MPTP has been shown to induce the production of inflammatory cytokines and to activate the immune system.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for use in lab experiments. It is a potent and specific inhibitor of complex I, which makes it a useful tool for studying the function of this enzyme. MPTP is also relatively easy to synthesize and is commercially available. However, MPTP has several limitations for use in lab experiments. It is toxic to cells and can induce cell death at high concentrations, which can limit its use in certain experiments. Additionally, MPTP has been found to have off-target effects on other enzymes and proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research involving MPTP. One area of interest is the development of MPTP analogs with improved specificity and reduced toxicity. These analogs could be used to study the function of complex I and other enzymes involved in cellular metabolism. Another area of interest is the use of MPTP in studies of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, MPTP could be used in studies of cancer, as it has been found to induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of MPTP involves a multi-step process that begins with the reaction of 4-chloro-2-nitrobenzenesulfonamide with morpholine to form 4-morpholinylsulfonyl-2-nitrobenzene. This intermediate is then reacted with 2-pyridinethiol to form 4-morpholinylsulfonyl-2-(2-pyridinylthio)nitrobenzene. Finally, reduction of the nitro group with palladium on carbon in methanol affords MPTP.

Scientific Research Applications

MPTP has been extensively used as a tool compound in scientific research. It has been used to study the function of various proteins and enzymes, including protein kinase C, nitric oxide synthase, and cyclooxygenase. MPTP has also been used to investigate the role of oxidative stress in cellular damage and disease. In addition, MPTP has been used in studies of neurological disorders, including Parkinson's disease.

properties

IUPAC Name

5-morpholin-4-ylsulfonyl-2,4-bis(pyridin-2-ylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S3/c25-21(26)15-13-18(32(27,28)24-9-11-29-12-10-24)17(31-20-6-2-4-8-23-20)14-16(15)30-19-5-1-3-7-22-19/h1-8,13-14H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDIPFKWHIHYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)SC3=CC=CC=N3)SC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholin-4-ylsulfonyl)-2,4-bis(pyridin-2-ylsulfanyl)benzoic acid

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